molecular formula C10H10N2O B1353142 2-methyl-1H-indole-3-carboxamide CAS No. 67242-60-8

2-methyl-1H-indole-3-carboxamide

Cat. No.: B1353142
CAS No.: 67242-60-8
M. Wt: 174.2 g/mol
InChI Key: QKWLFJZXUBMFLU-UHFFFAOYSA-N
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Description

2-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-methyl-1H-indole-3-carboxamide plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. The carboxamide moiety at position 3 of the indole ring allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This compound has been shown to interact with enzymes such as HIV-1 protease, renin, and HLGP, among others . The nature of these interactions involves the formation of stable complexes through hydrogen bonding, which leads to the inhibition of enzyme activity and subsequent biochemical effects.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular functions and promoting cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of target enzymes through hydrogen bonding and van der Waals interactions, leading to the formation of stable enzyme-inhibitor complexes . This binding inhibits the catalytic activity of the enzymes, preventing the progression of biochemical reactions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent effects on cellular functions . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-cancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects . Understanding the transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function and generating ROS . The subcellular localization of this compound is a critical factor in determining its biochemical and pharmacological effects.

Properties

IUPAC Name

2-methyl-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLFJZXUBMFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497212
Record name 2-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67242-60-8
Record name 2-Methyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67242-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the research approach the challenge of designing effective EGFR inhibitors?

A2: The research utilizes a combined approach of design, synthesis, and biological evaluation to identify promising EGFR inhibitors within the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative class [, ]. By synthesizing a series of derivatives with varying substituents, the researchers aim to elucidate the structure-activity relationships that govern the interaction of these compounds with EGFR. This iterative process allows for the identification of key structural features that contribute to enhanced potency and selectivity against EGFR, ultimately guiding the development of more effective anticancer agents.

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